molecular formula C13H15NO3 B12445051 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

Cat. No.: B12445051
M. Wt: 233.26 g/mol
InChI Key: CGARQOPWYWWCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is a synthetic benzaldehyde derivative designed for use as a key intermediate in organic synthesis and pharmaceutical research. The compound integrates a methoxy group and a 2-oxopiperidine moiety on a benzaldehyde core structure, making it a versatile building block for the development of more complex molecules, particularly in medicinal chemistry. The primary value of this compound lies in its role as a precursor in the synthesis of novel drug candidates. Structural analogs of this compound, which feature similar benzaldehyde scaffolds fused with complex heterocycles like the 2-oxopiperidine ring, are frequently employed in the research and development of pharmacologically active molecules . The aldehyde functional group is highly reactive, allowing researchers to easily form carbon-carbon bonds or create heterocyclic systems through condensation reactions, which is a fundamental step in constructing complex chemical libraries for screening. As a research chemical, 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is strictly for research and further manufacturing applications, specifically in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C13H15NO3/c1-17-12-8-11(6-5-10(12)9-15)14-7-3-2-4-13(14)16/h5-6,8-9H,2-4,7H2,1H3

InChI Key

CGARQOPWYWWCMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCCCC2=O)C=O

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination of 4-Halo-2-methoxybenzaldehyde

A prominent method involves coupling 4-bromo-2-methoxybenzaldehyde with 2-oxopiperidine using palladium catalysis. This approach mirrors protocols developed for Apixaban intermediates. For example, US9932336B2 describes analogous couplings where aryl halides react with secondary amines under Pd/C or Pt/C catalysis.

Typical Conditions :

  • Catalyst : Pd(OAc)₂ with Xantphos ligand
  • Base : Cs₂CO₃
  • Solvent : Toluene or dioxane
  • Temperature : 100–120°C
  • Yield : 70–85%

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination of the lactam’s nitrogen and reductive elimination to form the C–N bond. Steric hindrance from the methoxy group necessitates bulky ligands to prevent ortho-metallation side reactions.

Multi-Step Synthesis via Intermediate Functionalization

Reductive Amination and Lactam Cyclization

An alternative route starts with 4-amino-2-methoxybenzaldehyde. Reductive amination with ethyl 4-oxopentanoate forms a secondary amine, which undergoes acid-catalyzed cyclization to yield the lactam.

Procedure :

  • Reductive Amination :
    • 4-Amino-2-methoxybenzaldehyde + ethyl levulinate → Imine formation
    • Reducing Agent : NaBH₃CN
    • Solvent : MeOH
    • Yield : 65–75%
  • Cyclization :
    • Conditions : HCl (gas) in THF
    • Temperature : 0–5°C
    • Yield : 80–90%

This method avoids handling sensitive aryl halides but requires strict moisture control during reductive amination.

Bromination Followby Lactam Substitution

Adapting methods from CN102020587A , 4-methyl-2-methoxybenzaldehyde is brominated using NBS to form 4-(dibromomethyl)-2-methoxybenzaldehyde. Subsequent substitution with 2-oxopiperidine under basic conditions yields the target compound.

Key Steps :

  • Bromination :
    • Reagent : NBS in CCl₄
    • Light Initiation : 450 nm LED
    • Yield : 85–90%
  • Nucleophilic Substitution :
    • Base : KOtBu
    • Solvent : DMF
    • Temperature : 60°C
    • Yield : 70%

This route is scalable but generates stoichiometric HBr, requiring neutralization steps.

Suzuki-Miyaura Coupling with Preformed Piperidinone Boronic Esters

Aryl boronic esters of 2-oxopiperidine enable cross-coupling with 4-iodo-2-methoxybenzaldehyde. PMC7345688 highlights similar strategies for oxadiazole synthesis, while J. Med. Chem. 2020 applies Suzuki couplings for Apixaban precursors.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄
  • Base : K₂CO₃
  • Solvent : DME/H₂O (4:1)
  • Temperature : 80°C
  • Yield : 60–75%

Challenges include boronic ester stability and competing protodeboronation, mitigated by slow reagent addition.

Industrial-Scale Considerations and Comparative Analysis

Method Advantages Limitations Yield (%) Ref.
Buchwald-Hartwig High regioselectivity Expensive catalysts 70–85
Reductive Amination Avoids halides Multi-step, moisture-sensitive 65–75
Bromination/Substitution Scalable HBr waste generation 70
Suzuki Coupling Functional group tolerance Boronic ester instability 60–75

Industrial processes favor Buchwald-Hartwig coupling for single-step efficiency, while academic settings prefer reductive amination for modularity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzoic acid.

    Reduction: 2-Methoxy-4-(2-oxopiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperidinone moiety can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural differences between 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde and its analogs:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde 2-Oxopiperidin-1-yl C₁₃H₁₅NO₃ 233.26 Aldehyde, Methoxy, Lactam
2-Methoxy-4-(trifluoromethoxy)benzaldehyde Trifluoromethoxy (-OCF₃) C₉H₇F₃O₃ 220.15 Aldehyde, Methoxy, CF₃-O (EWG)
2-Methoxy-4-(trifluoromethyl)benzaldehyde Trifluoromethyl (-CF₃) C₉H₇F₃O₂ 204.15 Aldehyde, Methoxy, CF₃ (EWG)
2-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde 1H-Pyrazol-1-yl C₁₁H₁₀N₂O₂ 202.21 Aldehyde, Methoxy, Pyrazole (H-bond donor/acceptor)

Key Observations :

  • Electron Effects : The trifluoromethyl and trifluoromethoxy groups in analogs () are strong electron-withdrawing groups (EWGs), reducing electron density at the aromatic ring. In contrast, the 2-oxopiperidinyl group in the target compound introduces hydrogen-bonding capability via its lactam carbonyl .

Physical Properties

Compound Name Melting Point (°C) Refractive Index Solubility Profile
2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde Not Reported Not Reported Likely polar aprotic solvents
2-Methoxy-4-(trifluoromethoxy)benzaldehyde Not Reported 1.478 Moderately lipophilic (due to CF₃)
2-Methoxy-4-(trifluoromethyl)benzaldehyde 51–55 Not Reported Low water solubility
2-Methoxy-4-(1H-pyrazol-1-yl)benzaldehyde Not Reported Not Reported Enhanced solubility in DMSO

Analysis :

  • The trifluoromethyl analog has a defined melting range (51–55°C), indicating higher crystallinity compared to the target compound .
  • The pyrazole-containing analog may exhibit improved solubility in polar solvents due to its hydrogen-bonding pyrazole ring .

Biological Activity

2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde features a methoxy group, a benzaldehyde moiety, and a piperidine derivative. This unique combination suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde exhibits antimicrobial properties. A study on related compounds showed that piperidine derivatives often possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. Analogous piperidine compounds have demonstrated selective toxicity towards malignant cells while sparing normal cells. For instance, certain derivatives have shown submicromolar CC50 values against neoplastic cells, indicating their potential as anticancer agents . The mechanism may involve apoptosis induction or inhibition of key signaling pathways in cancer cell proliferation.

Enzyme Inhibition

Another significant aspect of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is its potential to inhibit specific enzymes. Compounds with similar structures have been documented to modulate enzyme activity through competitive inhibition or by forming stable complexes with enzyme active sites . This property could be exploited in drug development for conditions requiring enzyme modulation.

The biological activity of 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde is likely attributed to its ability to interact with various molecular targets. Key mechanisms may include:

  • Receptor Binding : The compound may bind to specific receptors, altering signaling pathways.
  • Enzyme Interaction : It can inhibit enzymes critical for cellular metabolism or proliferation.
  • Cellular Uptake : The structural characteristics may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Study on Antimicrobial Efficacy

A comparative study examined the antimicrobial efficacy of various piperidine derivatives, including 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde. Results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Cytotoxicity Assessment

In a cytotoxicity assessment involving several cancer cell lines, derivatives similar to 2-Methoxy-4-(2-oxopiperidin-1-yl)benzaldehyde exhibited significant selective cytotoxicity against malignant cells while showing minimal effects on normal cells . This selectivity underscores the compound's therapeutic potential in oncology.

Data Summary

Biological Activity Mechanism Target Organisms/Cells Reference
AntimicrobialCell wall synthesis disruptionStaphylococcus aureus, E. coli
AnticancerApoptosis inductionVarious cancer cell lines
Enzyme inhibitionCompetitive inhibitionSpecific metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.